(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Molecular Weight : Approximately 119.12 g/mol

- IUPAC Name : (S)-2-(methylamino)butanoic acid hydrochloride

Molecular Structure Analysis

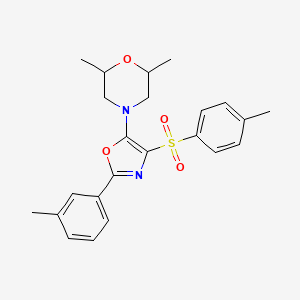

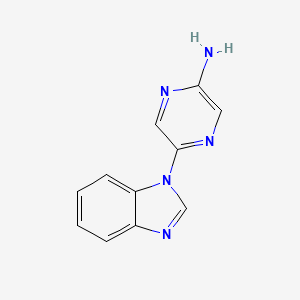

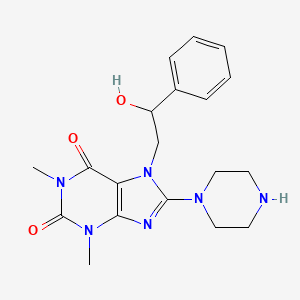

The molecular structure of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride consists of a central carbon atom (chiral center) bonded to an amino group, a carboxylic acid group, and an aminooxy group. The dihydrochloride salt adds two chloride ions. The stereochemistry at the chiral center is (S)-configuration .

Chemical Reactions Analysis

- Derivatization : Prior to analysis, derivatization (e.g., with phenyl isothiocyanate or other reagents) may be necessary for improved detection and separation during chromatography .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

C4-Platform Chemicals

OSH serves as a valuable C4-platform compound with diverse applications:

These applications highlight the versatility and potential of O-Amino-L-homoserine dihydrochloride in biomanufacturing and chemical synthesis. If you’d like further details or explore additional applications, feel free to ask! 🌟

Mécanisme D'action

Target of Action

O-Amino-L-homoserine dihydrochloride, also known as starbld0022481 or (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, is a derivative of L-Homoserine . L-Homoserine is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine . Therefore, the primary targets of this compound are likely to be the enzymes involved in these biosynthetic pathways.

Mode of Action

For instance, the enzyme homoserine dehydrogenase, in association with NADPH, catalyzes a reversible reaction that interconverts L-aspartate-4-semialdehyde to L-homoserine . O-Amino-L-homoserine dihydrochloride might interact with these enzymes, potentially altering their function or regulation.

Biochemical Pathways

L-Homoserine is involved in several biochemical pathways, including the biosynthesis of methionine, threonine, and isoleucine . It is produced from aspartate via aspartate-4-semialdehyde, which is produced from β-phosphoaspartate . Given the structural similarity, O-Amino-L-homoserine dihydrochloride might also participate in these pathways, potentially affecting the production of these essential amino acids.

Result of Action

coli in the presence of L-Homoserine identified a potent repression of locomotion-motility-chemotaxis process and of branched-chain amino acids synthesis . Given the structural similarity, O-Amino-L-homoserine dihydrochloride might have similar effects.

Propriétés

IUPAC Name |

(2S)-2-amino-4-aminooxybutanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQSTQVJTPUGQN-QTNFYWBSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CON)[C@@H](C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B2912612.png)

![ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2912619.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2912620.png)

![5-Chloro-8-iodoimidazo[1,2-c]pyrimidine](/img/structure/B2912624.png)

![2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2912627.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2912629.png)